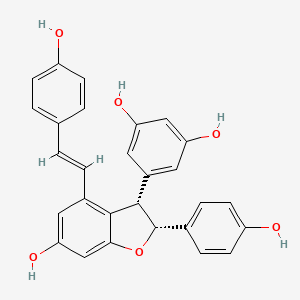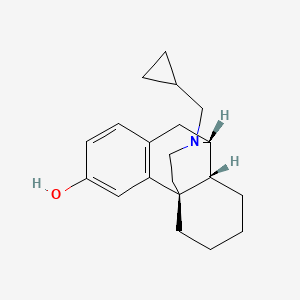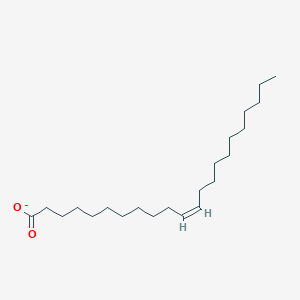
Folipastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Folipastatin is a depsidone compound known for its inhibitory activity against phospholipase A2. This compound is produced by the fungi Aspergillus unguis and Wicklowia aquatica. This compound has the molecular formula C23H24O5 and is characterized by its unique depsidone carbon skeleton .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Folipastatin is typically isolated from the fermentation broth of Aspergillus unguis. The fermentation process involves cultivating the fungi in a suitable medium, followed by solvent extraction and purification through chromatography and recrystallization .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation using optimized conditions to maximize yield. The process includes:
Fermentation: Using a medium containing glycerol, potatoes, and other nutrients.
Extraction: Solvent extraction to recover this compound from the culture broth.
Purification: A series of chromatographic techniques and recrystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Folipastatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substituent, such as halogens or alkyl groups
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Wissenschaftliche Forschungsanwendungen
Folipastatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying depsidone chemistry and reactions.
Biology: Investigated for its role in inhibiting phospholipase A2, which is involved in inflammatory processes.
Medicine: Potential therapeutic applications due to its anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and biochemical research tools
Wirkmechanismus
Folipastatin exerts its effects primarily by inhibiting phospholipase A2. This enzyme is involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent production of inflammatory mediators. By inhibiting phospholipase A2, this compound reduces the production of these mediators, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Folipastatin is unique due to its depsidone structure and specific inhibitory activity against phospholipase A2. Similar compounds include:
Nidulin: Another depsidone compound with similar inhibitory activity.
Aspergillin: A compound produced by Aspergillus species with related biological properties.
Follistatin: Although structurally different, follistatin also exhibits inhibitory effects on certain enzymes
This compound stands out due to its specific production by Aspergillus unguis and Wicklowia aquatica and its unique chemical structure, making it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C23H24O5 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
1,7-bis[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one |
InChI |
InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7+,12-8+ |
InChI-Schlüssel |
JJMKBGPTPXPMBH-MKICQXMISA-N |
Isomerische SMILES |
C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)/C(=C/C)/C)C)O |
Kanonische SMILES |
CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O |
Synonyme |
folipastatin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Fluorophenyl)-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240187.png)


![15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B1240191.png)



![(E)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1240200.png)
![[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B1240201.png)
![[(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B1240203.png)




